molecular formula C21H25N5O3 B2900621 2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 946379-12-0

2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2900621
CAS No.: 946379-12-0
M. Wt: 395.463
InChI Key: LFVVBXSLNUXLIP-UHFFFAOYSA-N
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Description

2-(4-Isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex chemical compound. Structurally, it combines a pyrazolopyridazinyl core with an acetamide group, making it an interesting subject of study in both synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically begins with the construction of the pyrazolopyridazinyl core. This is achieved through the condensation of appropriate hydrazine derivatives with substituted pyridazines under controlled conditions. The subsequent steps involve functionalization of the core structure through substitution reactions to introduce the isopropyl and phenyl groups. Finally, the acetamide moiety is introduced via amide bond formation using suitable reagents like acyl chlorides or anhydrides.

Industrial Production Methods: : In industrial settings, the large-scale production of this compound leverages automated synthesizers and continuous flow reactors to ensure high yields and consistent quality. Optimizing reaction times, temperatures, and solvent choices are crucial for efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : This compound can undergo oxidation reactions, typically at the pyrazolopyridazinyl ring. Reduction reactions are less common but can occur under specific conditions to modify the core structure.

  • Substitution: : It readily undergoes substitution reactions, especially on the phenyl ring and the nitrogen atoms within the heterocyclic core.

  • Hydrolysis and Amide Formation: : The acetamide group can participate in hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common Reagents and Conditions

  • Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Various halogenating agents and nucleophiles, often in the presence of catalysts.

Major Products

  • Oxidation: : Often results in oxidized derivatives with hydroxyl, ketone, or carboxyl functional groups.

  • Reduction: : Can yield reduced heterocyclic compounds with modified electronic properties.

  • Substitution: : Typically leads to a variety of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Drug Discovery: : Its unique structure makes it a candidate for various biological activity screens, including anti-inflammatory and anti-cancer properties.

  • Catalysis: : It can act as a ligand in catalytic cycles, particularly in metal-catalyzed reactions.

Biology

  • Enzyme Inhibition: : Potential use in studying enzyme inhibition due to its ability to interact with various biological targets.

Medicine

  • Therapeutic Agent: : Research is ongoing into its potential as a therapeutic agent for various diseases.

Industry

  • Material Science: : Used in the development of novel materials with specific electronic properties.

Mechanism of Action

The compound's mechanism of action is multifaceted, involving:

  • Binding to Proteins and Enzymes: : It can bind to specific proteins, altering their function.

  • Interference with Cellular Pathways: : It may disrupt key cellular pathways, leading to therapeutic effects.

  • Modulation of Receptor Activity: : It can modulate receptor activity, influencing cell signaling and function.

Comparison with Similar Compounds

2-(4-Isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide stands out due to its unique combination of a pyrazolopyridazinyl core and an acetamide group, which is not commonly found in similar compounds. Similar compounds include:

  • 1-Phenyl-3-(2-pyridyl)-2-pyrazoline: : Lacks the complex heterocyclic structure.

  • 2-(1H-pyrazol-3-yl)pyridine: : Simpler structure with fewer functional groups.

  • N-(2-Tetrahydrofuranyl)acetamide: : Lacks the pyrazolopyridazinyl core.

Each of these similar compounds has distinct structural features and different reactivity profiles, highlighting the uniqueness of this compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-(7-oxo-1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-14(2)19-17-12-23-26(15-7-4-3-5-8-15)20(17)21(28)25(24-19)13-18(27)22-11-16-9-6-10-29-16/h3-5,7-8,12,14,16H,6,9-11,13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVVBXSLNUXLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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